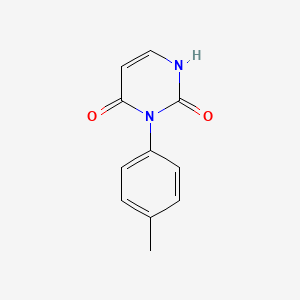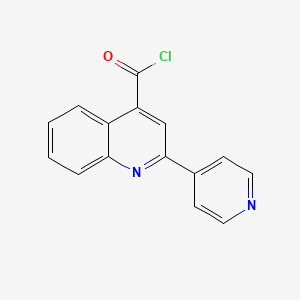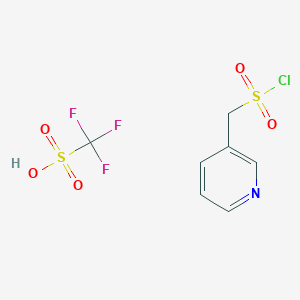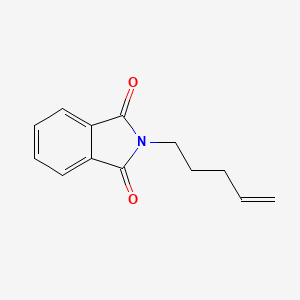
N1-Phenylbenzene-1,3-diamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related aromatic diamines is described in the papers. For instance, a monosubstituted benzene-1,2-diamine derivative is prepared from commercially available starting materials through a two-step process involving 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another synthesis involves a palladium-catalyzed Buchwald-Hartwig reaction to produce a fluorinated tetraphenylbenzidine derivative . These methods highlight the importance of catalysis and the selection of appropriate starting materials in the synthesis of aromatic diamines.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various techniques. For example, the fluorinated tetraphenylbenzidine derivative crystallizes in a monoclinic space group, and its crystal structure is determined, providing insights into the molecular arrangement and geometry . This level of structural analysis is crucial for understanding the properties and potential applications of the compounds.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions involving "N1-Phenylbenzene-1,3-diamine hydrochloride" specifically. However, the synthesis methods mentioned indicate that these aromatic diamines can participate in further chemical reactions, such as the Buchwald-Hartwig coupling, to form more complex molecules . The reactivity of such diamines is influenced by the presence of substituents and the electronic nature of the aromatic system.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized aromatic diamines are inferred from their structural characteristics. For instance, the fluorinated tetraphenylbenzidine derivative exhibits intense blue fluorescence, which is a valuable property for applications in optoelectronic devices . The thermal stability of polyamides derived from new phenylated aromatic diamines is also reported, with high decomposition temperatures indicating their potential for high-performance materials . These properties are essential for the practical application of the compounds in various industries.
Applications De Recherche Scientifique
Luminescent Materials and Sensing Applications
Research on plastic scintillators based on polymethyl methacrylate has demonstrated the effectiveness of incorporating various luminescent dyes, including phenylbenzene derivatives, to improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such materials find critical applications in radiation detection, emphasizing the potential of N1-Phenylbenzene-1,3-diamine hydrochloride in enhancing the performance of luminescent materials used in scientific and industrial sensing applications (Salimgareeva & Kolesov, 2005).
Advanced Oxidation Processes
The degradation of contaminants using advanced oxidation processes (AOPs) is a significant area of environmental research. Compounds structurally related to N1-Phenylbenzene-1,3-diamine hydrochloride have been explored for their reactivity in AOPs, leading to the generation of various by-products. Understanding the reactivity and degradation pathways of such compounds contributes to the development of more efficient water treatment technologies, highlighting the potential environmental applications of N1-Phenylbenzene-1,3-diamine hydrochloride (Qutob et al., 2022).
Pharmaceutical and Biological Research
Phlorotannins, complex polyphenolic compounds found in brown seaweed, share structural similarities with N1-Phenylbenzene-1,3-diamine hydrochloride, particularly in their benzene rings and functional groups. These compounds have been extensively studied for their neuroprotective, antidiabetic, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This broad range of bioactivities suggests potential pharmaceutical and biological research applications for N1-Phenylbenzene-1,3-diamine hydrochloride, particularly in exploring novel therapeutic agents (Shrestha, Zhang, & Smid, 2021).
Catalysis and Chemical Synthesis
The development and application of palladium nanoparticles on renewable polysaccharides as catalysts for cross-coupling reactions is an area of significant interest in chemical synthesis. The role of phenylbenzene derivatives in such systems highlights the potential of N1-Phenylbenzene-1,3-diamine hydrochloride in catalysis, particularly in facilitating environmentally friendly and efficient chemical reactions. These applications are crucial for advancing sustainable chemical manufacturing processes (Wolfson & Levy‐Ontman, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-N-phenylbenzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAATBITZAHAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Phenylbenzene-1,3-diamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)


![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)



![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)



![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)